2,6-Dimethylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYNBBAUIYTWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029187 | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

581-42-0, 96789-56-9 | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-(or 2,7)-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096789569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76U29QW3FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dimethylnaphthalene chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,6-Dimethylnaphthalene

Abstract

This technical guide provides a comprehensive overview of this compound (2,6-DMN), a pivotal chemical intermediate in the production of high-performance polymers. Addressed to researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties of 2,6-DMN, its molecular structure, synthesis, and reactivity. Furthermore, it offers detailed, field-proven protocols for its analysis and purification, emphasizing the causal relationships behind methodological choices. The guide is structured to serve as a practical and authoritative reference, integrating foundational knowledge with actionable experimental insights.

Introduction: The Significance of this compound

This compound (2,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) and one of ten structural isomers of dimethylnaphthalene.[1] While found in small concentrations in crude oil and coal tar, its industrial significance far outweighs its natural abundance.[2] The primary driver for the commercial interest in 2,6-DMN is its role as the direct precursor to 2,6-naphthalenedicarboxylic acid (2,6-NDA).[3] This dicarboxylic acid is a key monomer for producing polyethylene naphthalate (PEN), a high-performance polyester with superior thermal, mechanical, and barrier properties compared to the more common polyethylene terephthalate (PET).[2]

The journey from a mixture of isomers to high-purity 2,6-DMN is challenging due to the similar physical properties of the various dimethylnaphthalene isomers.[4] This guide will illuminate the structural and chemical characteristics that are exploited for its synthesis, purification, and subsequent chemical transformations.

Molecular Structure and Isomerism

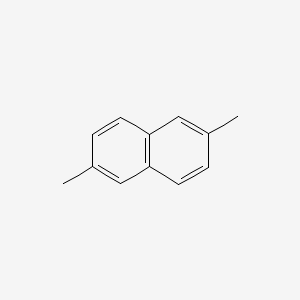

The fundamental structure of 2,6-DMN consists of a naphthalene bicyclic aromatic core with two methyl groups substituted at the 2 and 6 positions. This specific substitution pattern imparts a high degree of symmetry to the molecule, which influences its physical properties, such as its high melting point and its ability to form well-defined crystals.

Isomeric Landscape

The challenge in producing 2,6-DMN lies in its separation from the other nine dimethylnaphthalene isomers, which often have very close boiling points. For instance, 2,6-DMN and 2,7-DMN have a boiling point difference of only 0.3 °C, making separation by simple distillation impractical.[4] These isomers can form eutectic mixtures, further complicating purification by melt crystallization.[4] Understanding this isomeric complexity is the first step in designing effective separation and synthesis strategies.

Crystallographic Data

The solid-state structure of 2,6-DMN has been characterized by X-ray crystallography. This data is crucial for understanding its packing behavior, which is fundamental to purification via crystallization. The high symmetry of the molecule allows for efficient packing in the crystal lattice.

This crystallographic information underpins the rationale for using solvent-based crystallization, where differential solubility in a chosen solvent can be exploited to selectively precipitate the desired 2,6-DMN isomer.

Caption: Molecular structure of this compound.

Physicochemical and Thermophysical Properties

A thorough understanding of the physical and chemical properties of 2,6-DMN is essential for process design, safety, and handling. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ | [1][2] |

| Molar Mass | 156.228 g·mol⁻¹ | [2] |

| CAS Number | 581-42-0 | [1][2] |

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 109.0 to 112.0 °C | [5] |

| Boiling Point | 262.0 °C at 760 mm Hg | [6] |

| Density | 1.01 g/mL at 25 °C (lit.) | [7] |

| Vapor Pressure | 0.016 mmHg at 25 °C (est.) | [6] |

| Water Solubility | 2 mg/L at 25 °C | [6] |

| logP (Octanol/Water) | 4.310 | [6] |

| Flash Point | >110 °C (>230 °F) | [5][6] |

Solubility Profile

The solubility of 2,6-DMN is a critical parameter for its purification by crystallization and for its use in liquid-phase reactions. It is generally insoluble in water but shows appreciable solubility in various organic solvents.

-

Alcohols: Solubility increases with the increasing carbon chain length of 1-alkanols (from methanol to heptanol), indicating that solubility increases with decreasing solvent polarity.[8]

-

Other Organic Solvents: It is soluble in solvents such as isopropyl alcohol, n-heptane, cyclohexane, ethyl acetate, and n-propyl acetate.[9]

-

Reaction Solvents: Solubility data in acetic acid and formic acid, often used in oxidation reactions, are crucial for process optimization.[4][9]

The choice of solvent for crystallization is a balance between providing sufficient solubility at elevated temperatures and ensuring low solubility at cooler temperatures to maximize yield. Ethanol and mixtures of methanol/acetone have been shown to be effective.[10][11]

Synthesis and Reactivity

While present in fossil fuels, the low concentration and complex separation make direct extraction economically unviable.[2] Therefore, several synthetic routes have been developed.

Key Synthetic Pathways

-

Alkylation/Cyclization/Dehydrogenation: A common industrial method, often called the "alkenylation process," involves reacting o-xylene with butadiene to form 5-(ortho-tolyl)pent-2-ene. This intermediate is then cyclized, dehydrogenated to 1,5-dimethylnaphthalene, and finally isomerized to the desired 2,6-DMN.[2] The final isomerization step produces a mixture of isomers, necessitating a robust purification process.[2]

-

Methylation of Naphthalene: Direct methylation of naphthalene or 2-methylnaphthalene with agents like methanol over shape-selective zeolite catalysts (e.g., ZSM-5) is an alternative route.[12] The catalyst's pore structure is designed to favor the formation of the sterically less-hindered 2,6-isomer.

Caption: Major synthetic routes to this compound.

Characteristic Reactivity: Oxidation to 2,6-NDA

The most significant reaction of 2,6-DMN is its liquid-phase oxidation to 2,6-naphthalenedicarboxylic acid (2,6-NDA). This transformation is the cornerstone of its industrial utility.

-

Reaction Conditions: The oxidation is typically carried out in an acetic acid solvent using air or molecular oxygen as the oxidant.[3][13]

-

Catalyst System: A multi-component catalyst system, most commonly composed of cobalt (Co), manganese (Mn), and a bromine (Br) source, is employed.[3][14]

-

Mechanism: The reaction proceeds via a complex free-radical chain mechanism.[3][14] The Co/Mn/Br catalyst facilitates the generation of radicals from the methyl groups, which are then sequentially oxidized to carboxylic acids. The reaction of 2-formyl-6-naphthoic acid to 2,6-NDA is considered the rate-limiting step.[15] Byproducts from incomplete oxidation (e.g., 2-formyl-6-naphthoic acid) or ring bromination can occur.[13]

Caption: Simplified reaction pathway for the oxidation of 2,6-DMN to 2,6-NDA.

Analytical Characterization

Accurate identification and quantification of 2,6-DMN, especially in the presence of its isomers, requires robust analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The symmetrical structure of 2,6-DMN results in a relatively simple proton NMR spectrum. Key signals include a singlet for the methyl protons and distinct signals for the aromatic protons, allowing for unambiguous identification.[16]

-

¹³C NMR: The carbon spectrum provides further structural confirmation, with characteristic chemical shifts for the methyl carbons, the substituted aromatic carbons, and the unsubstituted aromatic carbons.[17]

-

-

Infrared (IR) Spectroscopy: The FTIR spectrum of 2,6-DMN shows characteristic absorption bands corresponding to C-H stretching of the methyl groups and the aromatic ring, as well as C=C stretching vibrations within the naphthalene core and out-of-plane C-H bending bands that are diagnostic for the substitution pattern.[12][18]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a strong molecular ion peak (m/z = 156) due to the stability of the aromatic system.[19] Fragmentation patterns can help distinguish it from other isomers, although similarities often necessitate chromatographic separation prior to analysis.[19][20]

Chromatographic Methods: Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of DMN isomers in complex mixtures.[21] The following protocol is a validated starting point for analysis.

Objective: To separate and quantify 2,6-DMN from a mixture of its isomers.

Methodology Rationale: A non-polar capillary column is chosen to separate the isomers based on their boiling points and subtle differences in their interaction with the stationary phase. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of DMNs.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample mixture in a suitable volatile solvent (e.g., cyclohexane, toluene) to a final concentration of approximately 100 µg/mL.

-

Add an appropriate internal standard (e.g., deuterated 2,6-DMN-d12 or another PAH not present in the sample) for accurate quantification.[22]

-

Vortex the solution to ensure homogeneity.

-

-

GC-MS System Configuration:

-

GC System: Agilent 8890 GC or equivalent.[21]

-

Column: Rxi-5SilMS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[21]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.3 mL/min.[21]

-

Injection: 1 µL injection volume in split mode (e.g., 10:1 split ratio).

-

Inlet Temperature: 250 °C.[21]

-

-

GC Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

(Note: This program should be optimized based on the specific column and isomer mixture to achieve baseline separation.)

-

-

MS System Configuration:

-

MS System: Triple Quadrupole or Single Quadrupole Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[21]

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: m/z 156 (Molecular Ion), 141 (Loss of -CH₃), 115.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the 2,6-DMN peak based on its retention time, which should be confirmed by running a pure standard.

-

Quantify the concentration of 2,6-DMN by comparing its peak area to that of the internal standard and referencing a calibration curve.

-

Purification: Protocol for Selective Crystallization

Due to the challenges of separating DMN isomers by distillation, selective crystallization is the preferred industrial method for obtaining high-purity 2,6-DMN.[10][11]

Objective: To purify 2,6-DMN from an isomer mixture with a purity >99%.

Methodology Rationale: This protocol utilizes the differences in solubility between 2,6-DMN and its other isomers in a specific solvent system. By carefully controlling temperature, the less soluble 2,6-DMN can be selectively precipitated while other isomers remain in the mother liquor. Ethanol is chosen for its favorable solubility profile, being a good solvent at higher temperatures but a poor one at lower temperatures for 2,6-DMN.[10]

Step-by-Step Protocol:

-

Dissolution:

-

In a jacketed glass reactor, charge the crude DMN isomer mixture.

-

Add ethanol as the solvent. A typical starting ratio is 3-5 mL of ethanol per gram of crude DMN, but this should be optimized based on the initial concentration of 2,6-DMN.[10]

-

Heat the mixture to 60-70 °C with stirring until all solids are completely dissolved.

-

-

Controlled Cooling (Crystallization):

-

Begin a slow, controlled cooling of the solution. A recommended cooling rate is 0.1 to 5 °C/min.[10] Slower cooling rates promote the formation of larger, purer crystals.

-

Cool the solution to a final temperature of 5-10 °C. The optimal final temperature depends on the desired balance between purity and yield.

-

-

Crystal Maturation (Digestion):

-

Hold the slurry at the final temperature for 1-2 hours with gentle stirring. This "digestion" step allows for the dissolution of smaller, less pure crystals and the growth of larger, higher-purity crystals (Ostwald ripening).

-

-

Isolation:

-

Isolate the precipitated crystals from the mother liquor via vacuum filtration.

-

Wash the filter cake with a small amount of cold (0-5 °C) ethanol to remove any residual mother liquor adhering to the crystal surfaces.

-

-

Drying:

-

Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

-

-

Purity Analysis:

-

Analyze the purity of the final product and the mother liquor using the GC-MS protocol described in Section 5.2 to determine the efficiency of the purification. A purity of >99.5% can be achieved with this method.[11]

-

Safety and Handling

This compound is a combustible solid and may be harmful if inhaled, ingested, or absorbed through the skin.[23] It may cause irritation to the skin, eyes, and respiratory tract.[23]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[10]

-

Environmental Hazards: 2,6-DMN is very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[24]

Conclusion

This compound is a molecule whose industrial importance is defined by its specific isomeric structure. Its high symmetry and chemical properties are central to both the challenges of its production and the high-performance characteristics of its derivatives, most notably PEN. This guide has provided a detailed examination of its structure, properties, reactivity, and the practical methodologies required for its purification and analysis. For the research and development professional, a mastery of these details—from understanding solubility curves to optimizing GC temperature ramps—is essential for leveraging this versatile building block in the creation of advanced materials.

References

- Ban, H., Zhang, Y., Cheng, Y., Wang, L., & Li, X. (2019). Solubilities of this compound in Six Pure Solvents and Two Binary Solvent Systems.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11387, this compound.

- Domanska, U., & Rolinska, J. (2004). Solubility and Density of this compound in C1−C7 1-Alkanols.

- Ban, H., Yang, S., Cheng, Y., Wang, L., & Li, X. (2019). Kinetics and Mechanism of Catalytic Oxidation of this compound to 2,6-Naphthalenedicarboxylic Acid. Industrial & Engineering Chemistry Research, 58(8), 2704–2716. [Link]

- Ban, H., Zhang, Y., Cheng, Y., Wang, L., & Li, X. (2019). Solubilities of this compound in Six Pure Solvents and Two Binary Solvent Systems.

- Bernal, S., et al. (2007). Evolution of this compound FTIR spectra with increasing pressure.

- Academax. (n.d.). Kinetics of this compound to 2,6-Naphthalene Dicarboxylic Acid by Catalytic Oxidation.

- Bernal, S., & Yaxley, G. (2007). Evolution of this compound FTIR spectra with increasing pressure.

- Lee, S. H., et al. (2010). Method for obtaining this compound using isomerization and crystallization processes.

- Ban, H., et al. (2024). Kinetic Modeling of Liquid Phase Oxidation of this compound to 2,6-Naphthalenedicarboxylic Acid. Industrial & Engineering Chemistry Research. [Link]

- The Good Scents Company. (n.d.). 2,6-dimethyl naphthalene.

- Amelse, J. A., & Wentz, T. J. (2000). Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization.

- Zhang, X., et al. (2023). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. PMC. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.

- Lee, B.-G., et al. (2010). Separation of this compound in Dimethylnaphthalene Isomers Mixture by Crystallization Operation.

- Wikipedia. (n.d.). This compound.

- NIST. (n.d.). Naphthalene, 2,6-dimethyl- Mass Spectrum. In NIST Chemistry WebBook.

- Schaffer, T. D., et al. (2016).

- NIST. (n.d.). Naphthalene, 2,6-dimethyl-. In NIST Chemistry WebBook.

- Schroeder, H., & Read, M. A. (1993). Process for preparing 2,6-naphthalenedicarboxylic acid.

- SpectraBase. (n.d.). 2,6-Dimethyl-naphthalene - Optional[1H NMR].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90472172, this compound-D12.

- SpectraBase. (n.d.). 2,6-Dimethyl-naphthalene - Optional[MS (GC)].

- Ban, H., et al. (2019). Kinetics and Mechanism of Catalytic Oxidation of this compound to 2,6-Naphthalenedicarboxylic Acid. KISTI. [Link]

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). GC-MS-chromatogram of the diluted sample extract.

- SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.

- NIST. (n.d.). Naphthalene, 2,6-dimethyl- Infrared Spectrum. In NIST Chemistry WebBook.

Sources

- 1. This compound | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 581-42-0 [amp.chemicalbook.com]

- 6. 2,6-dimethyl naphthalene, 581-42-0 [thegoodscentscompany.com]

- 7. VUV Analytics [vuvanalytics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US7795489B2 - Method for obtaining this compound using isomerization and crystallization processes - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinetics of this compound to 2,6-Naphthalene Dicarboxylic Acid by Catalytic Oxidation-Academax [bss.academax.com]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound(581-42-0) 13C NMR spectrum [chemicalbook.com]

- 18. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 19. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. This compound-D12 | C12H12 | CID 90472172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. This compound | C12H12 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 24. data.epo.org [data.epo.org]

An In-Depth Technical Guide to the Physical Properties of 2,6-Dimethylnaphthalene

Introduction

2,6-Dimethylnaphthalene (2,6-DMN), a key polycyclic aromatic hydrocarbon (PAH), serves as a critical precursor in the synthesis of high-performance polymers, most notably polyethylene naphthalate (PEN). The specific arrangement of the methyl groups on the naphthalene core imparts a high degree of molecular symmetry and structural stability, which translates to the superior thermal and mechanical properties of its polymeric derivatives.[1] For researchers, process chemists, and material scientists, a thorough understanding of the fundamental physical properties of 2,6-DMN is paramount for optimizing synthesis, purification, and processing protocols.

This technical guide provides a comprehensive examination of the core physical characteristics of 2,6-DMN. It moves beyond a simple tabulation of data to offer insights into the experimental determination of these properties and their implications for practical applications. The information is structured to provide both foundational knowledge and in-depth details for professionals in chemical research and drug development.

Molecular and General Properties

This compound is one of ten isomers of dimethylnaphthalene.[1] Its defining feature is the substitution of methyl groups at the 2 and 6 positions of the naphthalene ring system. This symmetrical substitution is a key determinant of its physical properties, particularly its high melting point and thermal stability compared to its other isomers.

Below is a logical workflow for the characterization of a solid aromatic hydrocarbon like 2,6-DMN.

Caption: Workflow for Physical Property Characterization.

Table 1: Core Physical and Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [2] |

| CAS Number | 581-42-0 | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | YGYNBBAUIYTWBF-UHFFFAOYSA-N | [2][5] |

| SMILES | Cc1ccc2cc(C)ccc2c1 | [2] |

Thermal Properties

The thermal behavior of 2,6-DMN is a cornerstone of its industrial utility, dictating the conditions required for melting, processing, and purification.

Melting and Boiling Point

2,6-DMN exhibits a sharp and relatively high melting point, a direct consequence of its molecular symmetry which allows for efficient packing in the crystal lattice. The boiling point is consistent with that of other aromatic hydrocarbons of similar molecular weight.

Table 2: Thermal Transition Data

| Property | Value | Source(s) |

| Melting Point | 109 - 112 °C (382.15 - 385.15 K) | [6] |

| Boiling Point | 262 °C (535.15 K) at 760 mmHg | [6] |

| Enthalpy of Fusion (ΔHfus) | 25.06 kJ/mol | [3] |

Experimental Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is the standard method for accurately determining the melting point and enthalpy of fusion. The causality behind this choice is its high precision and ability to measure heat flow, providing both the transition temperature (onset) and the energy required for the phase change (area under the peak).

-

Sample Preparation: Accurately weigh 2-5 mg of 2,6-DMN into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

Cool the sample back to 25 °C.

-

Perform a second heating scan under the same conditions to analyze the thermal history after melt-crystallization.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the second heating scan. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[7][8]

Caption: DSC Experimental Workflow for Melting Point Analysis.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2,6-DMN.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C2h symmetry of the molecule, the NMR spectra are relatively simple. There are three unique carbon environments and three unique proton environments.

Table 3: NMR Spectral Data (¹H and ¹³C)

| Nucleus | Chemical Shift (δ) ppm | Assignment | Multiplicity |

| ¹H NMR | ~2.5 | -CH₃ | Singlet |

| ~7.4 | H-3, H-7 | Doublet | |

| ~7.7 | H-1, H-5, H-4, H-8 | Multiplet | |

| ¹³C NMR | ~21.5 | -CH₃ | Quartet |

| ~126.5 | C-3, C-7 | Doublet | |

| ~127.8 | C-4, C-8 (or C-1, C-5) | Doublet | |

| ~128.9 | C-1, C-5 (or C-4, C-8) | Doublet | |

| ~132.0 | C-9, C-10 (bridgehead) | Singlet | |

| ~135.2 | C-2, C-6 | Singlet |

Note: Assignments are based on general principles of aromatic chemical shifts and molecular symmetry. Precise values may vary with solvent and instrument.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and vibrational modes within the molecule. Key absorptions confirm the presence of both aromatic and aliphatic C-H bonds.

-

~2900-3000 cm⁻¹: C-H stretching vibrations from the methyl groups.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic naphthalene ring.

-

~800-900 cm⁻¹: A strong C-H out-of-plane bending vibration, which is highly characteristic of the substitution pattern on the aromatic ring.[2]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A strong peak is observed at m/z = 156 , corresponding to the molecular weight of 2,6-DMN. The stability of the aromatic system results in a prominent molecular ion peak.[4][11]

-

Key Fragment: A significant peak is observed at m/z = 141 , corresponding to the loss of a methyl radical ([M-15]⁺). This fragmentation is a classic indicator of a methyl-substituted aromatic compound.[12][13]

Solid-State and Solution Properties

Crystal Structure

X-ray diffraction studies have revealed that 2,6-DMN crystallizes in a highly stable herringbone structure. This efficient molecular packing contributes to its higher melting point and density compared to less symmetrical isomers.

Table 4: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [12] |

| Description | High interplanar angle herringbone structure | [12] |

| CCDC Number | 131744 | [2] |

Solubility Profile

The solubility of 2,6-DMN is a critical parameter for its purification by crystallization and for its use in liquid-phase reactions. As a nonpolar aromatic hydrocarbon, its solubility is governed by the "like dissolves like" principle.

Table 5: Solubility Data

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | ~2 mg/L (practically insoluble) | 25 | [6] |

| Toluene | Soluble | 25 | [6] |

| C₁-C₇ 1-Alkanols | Solubility increases with alkyl chain length | 20-45 | [14] |

| Acetates (Ethyl, Propyl) | Soluble | Not specified | [14] |

Experimental Protocol: Gravimetric Solubility Determination

This protocol determines the equilibrium solubility in a given organic solvent. The causality for this method lies in achieving a true thermodynamic equilibrium, ensuring the measured solubility is not an artifact of kinetics.

-

System Preparation: Add an excess amount of solid 2,6-DMN to a known mass of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature bath for at least 4 hours for the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a 0.45 µm PTFE filter. The syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization.

-

Analysis: Dispense the filtered, saturated solution into a pre-weighed vial. Record the total mass. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant mass of the dissolved 2,6-DMN is obtained.

-

Calculation: The solubility is calculated as the mass of the dried 2,6-DMN divided by the mass of the solvent used.[14][15][16]

Safety and Handling

Proper handling of 2,6-DMN is essential to ensure laboratory safety and environmental protection.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[7]

-

Hazards: this compound is very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[7][17] In case of a spill, collect the spillage and dispose of it as hazardous waste.[17]

Conclusion

The physical properties of this compound are intrinsically linked to its highly symmetric molecular structure. Its high melting point, thermal stability, and well-defined crystalline form are advantageous for its industrial application as a monomer precursor. The spectroscopic and analytical data presented in this guide provide the necessary framework for robust quality control and structural verification. Furthermore, the detailed experimental protocols offer a validated approach for researchers to replicate and expand upon these foundational measurements, ensuring consistency and accuracy in future research and development endeavors.

References

- PubChem. This compound | C12H12 | CID 11387.

- NIST. Naphthalene, 2,6-dimethyl- - Phase change data. In: NIST Chemistry WebBook [Internet].

- SpectraBase. 2,6-Dimethyl-naphthalene - Optional[1H NMR] - Chemical Shifts.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023.

- NIST. Naphthalene, 2,6-dimethyl- - Mass spectrum (electron ionization). In: NIST Chemistry WebBook [Internet].

- SpectraBase. 2,6-Dimethyl-naphthalene - Optional[MS (GC)] - Spectrum.

- Chem Service. SAFETY DATA SHEET - this compound. 2015.

- Wikipedia. This compound.

- ResearchGate. Mass chromatogram of m/z 156 (Dimethylnaphthalene) and m/z 170 (Trimethylnaphthalene) of NA-1 oil from the Niger delta.

- TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha.

- Fakhree, M. A. A., et al. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. 2011.

- ResearchGate. DSC second heating scan curves of naphthalene-containing PI films with... 2019.

- The Good Scents Company. 2,6-dimethyl naphthalene, 581-42-0.

- Chemguide. mass spectra - fragmentation patterns.

- NIST. Naphthalene, 2,6-dimethyl-. In: NIST Chemistry WebBook [Internet].

- ResearchGate. Temperature modulated DSC studies of melting and recrystallization in poly(ethylene-2,6-naphthalene dicarboxylate) (PEN) and blends with poly(ethylene terephthalate) (PET). 2000.

- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003.

- MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 4. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 5. This compound(581-42-0) 13C NMR spectrum [chemicalbook.com]

- 6. 2,6-dimethyl naphthalene, 581-42-0 [thegoodscentscompany.com]

- 7. repository.tudelft.nl [repository.tudelft.nl]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE(840-65-3) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

2,6-Dimethylnaphthalene: A Comprehensive Technical Guide

Introduction

2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) that serves as a crucial intermediate in the synthesis of high-performance polymers.[1][2] It is one of ten isomers of dimethylnaphthalene, which are derived from naphthalene by the addition of two methyl groups.[2] This guide provides an in-depth technical overview of 2,6-DMN, covering its chemical identifiers, physicochemical properties, synthesis methodologies, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 581-42-0[2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₂[2][3][5][6][7] |

| Molecular Weight | 156.22 g/mol [3][5][6][7] |

| IUPAC Name | This compound[2][5] |

| Synonyms | 2,6-DMN, Naphthalene, 2,6-dimethyl-[5] |

| InChI | InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3[2][5][6] |

| InChIKey | YGYNBBAUIYTWBF-UHFFFAOYSA-N[6] |

| SMILES | Cc1ccc2cc(ccc2c1)C[2] |

| EC Number | 209-464-0[5] |

| PubChem CID | 11387[2][3][5] |

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. After melting, it appears as a clear dark brown liquid.[8] It is insoluble in water and incompatible with strong oxidizing agents.[8]

Summary of Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 106-110 °C | [8] |

| Boiling Point | 262 °C | [8] |

| Density | 1.01 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.6088 | [8] |

| Flash Point | 40 °F (4 °C) (closed cup) | [4] |

| Solubility | Insoluble in water | [8] |

Synthesis and Manufacturing

The industrial production of 2,6-DMN is challenging due to the difficulty in controlling the positions of the methyl groups on the naphthalene ring and the complex separation of the desired isomer from the other nine dimethylnaphthalene isomers.[9] While 2,6-DMN is found in low concentrations in crude oil and coal tar, its extraction is expensive and inefficient.[2] Consequently, various synthetic routes have been developed.

Key Synthetic Methodologies

Several approaches have been explored for the synthesis of 2,6-DMN, including:

-

Alkylation/Cyclization/Dehydrogenation: This common route often starts with a monocyclic aromatic compound and a diolefin.[9]

-

Reforming/Recovery from Kerosene Fractions: This method involves isolating 2,6-DMN from petroleum streams.[9]

-

Transalkylation of Naphthalene: This process involves the reaction of naphthalene with polyalkylbenzenes.[9]

-

Methylation of Naphthalene: This is a direct approach but often results in a mixture of isomers.[9]

A notable process developed by BP Amoco involves the isomerization of 1,5-DMN, which is derived from 5-(o-tolyl)pent-2-ene.[1] Another innovative approach utilizes m-xylene, propylene, and carbon monoxide in a three-step process involving acylation, hydrogenation, and dehydrogenation cyclization to produce high-purity 2,6-DMN.[10]

Illustrative Synthesis Workflow

The following diagram illustrates a generalized "alkenylation process" for synthesizing 2,6-DMN.[2]

Caption: Alkenylation process for 2,6-DMN synthesis.

Applications in Research and Industry

The primary application of 2,6-DMN is as a precursor for the production of 2,6-naphthalenedicarboxylic acid (2,6-NDCA) through liquid-phase oxidation.[9] 2,6-NDCA is a key monomer in the synthesis of high-performance polymers, most notably polyethylene naphthalate (PEN).[1][9]

Polyethylene Naphthalate (PEN)

PEN is a polyester with superior properties compared to polyethylene terephthalate (PET), including enhanced strength, thermal stability, and barrier properties.[1][9] These characteristics make PEN suitable for a variety of demanding applications, such as:

-

Photographic film[9]

-

High-performance fibers[9]

-

Advanced magnetic recording tapes[11]

-

Durable containers for hot-fill beverages[11]

-

Molded parts[9]

The production of PEN involves the reaction of 2,6-NDCA with ethylene glycol.[9] The availability and cost of high-purity 2,6-DMN are critical factors for the commercial viability of PEN.[11]

Other Applications

Beyond PEN, 2,6-DMN has other industrial uses. It can undergo ammoxidation to produce 2,6-dicyanonaphthalene, which can then be hydrogenated to form bis(aminomethyl)naphthalene, a precursor for certain dyes.[2] In a research context, this compound has been utilized as a substrate in experiments to study substrate dynamics in cytochrome P450 enzymes like CYP2E1 and CYP2A6.[12]

Analytical Characterization

The analysis and purification of 2,6-DMN are crucial steps in its production. Due to the presence of multiple isomers with similar properties, advanced analytical techniques are required for accurate identification and quantification.

Common Analytical Techniques

-

Gas Chromatography (GC): GC is a primary method for separating and identifying dimethylnaphthalene isomers.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is also employed for the separation and analysis of 2,6-DMN and its derivatives.[14]

-

Spectroscopy: Various spectroscopic methods are used for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for determining the precise structure of 2,6-DMN.[15][16]

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the molecule.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[5]

-

Typical Analytical Workflow

The following diagram outlines a typical workflow for the analysis of a synthesized 2,6-DMN product.

Caption: Analytical workflow for 2,6-DMN characterization.

Safety and Handling

This compound is considered very toxic to aquatic life with long-lasting effects.[18][19] When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide.[8] It may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation.[8]

Recommended Safety Precautions

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[18] Avoid contact with skin, eyes, and clothing.[20] Avoid dust formation.[20]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses with side shields or goggles.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.[19]

Conclusion

This compound is a pivotal chemical intermediate with significant industrial importance, primarily driven by its role in the production of the high-performance polymer PEN. The challenges associated with its selective synthesis and purification underscore the need for continued research and development in this area. A thorough understanding of its properties, synthesis, and analytical characterization is essential for scientists and engineers working in materials science and polymer chemistry. As the demand for advanced materials continues to grow, the efficient and economical production of high-purity 2,6-DMN will remain a key focus for the chemical industry.

References

- The Good Scents Company. (n.d.). 2,6-dimethyl naphthalene, 581-42-0.

- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of this compound from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co.

- Kim, Y., et al. (2005). Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to this compound. Organic Process Research & Development.

- Wikipedia. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). Naphthalene, 2,6-dimethyl-. NIST Chemistry WebBook.

- ACS Publications. (n.d.). Catalytic Studies toward Synthesis of this compound from 1-(p-Tolyl)-2-methylbutane. Industrial & Engineering Chemistry Research.

- Google Patents. (n.d.). EP0362651A2 - Process for the production of this compound.

- Cheméo. (n.d.). Chemical Properties of Naphthalene, 2,6-dimethyl- (CAS 581-42-0).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Materials: A Deep Dive.

- Chem Service. (2015, November 23). SAFETY DATA SHEET.

- ResearchGate. (2025, August 5). Analytical Method Development of this compound Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN).

- PubMed Central. (2021, April 20). A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ.

- SpectraBase. (n.d.). 2,6-Dimethyl-naphthalene - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2,6-Dimethyl-naphthalene - Optional[MS (GC)] - Spectrum.

- PubMed Central. (n.d.). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry.

- ResearchGate. (n.d.). Preparation methods of 2,6-dimethyl naphthalene.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2,6-dimethyl naphthalene, 581-42-0 [thegoodscentscompany.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 28804-88-8 [chemicalbook.com]

- 9. nacatsoc.org [nacatsoc.org]

- 10. EP0362651A2 - Process for the production of this compound - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound 99 581-42-0 [sigmaaldrich.com]

- 13. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound(581-42-0) 13C NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

- 20. fishersci.com [fishersci.com]

solubility of 2,6-Dimethylnaphthalene in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dimethylnaphthalene in Organic Solvents

Abstract

This compound (2,6-DMN) is a crucial intermediate in the synthesis of high-performance polymers, notably Polyethylene Naphthalate (PEN), a polyester with superior thermal and barrier properties.[1] The purification of 2,6-DMN from its isomers, often achieved through crystallization, and its subsequent use in synthesis are critically dependent on its solubility characteristics in various organic solvents.[1][2] This technical guide provides a comprehensive overview of the solubility of 2,6-DMN, consolidating experimental data, outlining the thermodynamic principles governing its dissolution, and presenting a detailed protocol for its experimental determination. This document is intended to serve as a foundational resource for scientists and engineers working on the process development, purification, and application of 2,6-DMN.

Introduction: The Significance of this compound

This compound (2,6-DMN), a polycyclic aromatic hydrocarbon (PAH), is a key building block for advanced materials. Its primary industrial application is as a monomer for 2,6-naphthalenedicarboxylic acid, which is then polymerized to produce Polyethylene Naphthalate (PEN). PEN is highly valued for its enhanced thermal resistance, mechanical strength, and excellent gas barrier properties compared to polyethylene terephthalate (PET), making it suitable for demanding applications like high-performance films, fibers, and containers.[1]

The synthesis of 2,6-DMN often results in a mixture of ten different DMN isomers.[1] The separation of the desired 2,6-isomer to high purity is a significant challenge. Extractive or cooling crystallization is a preferred method for this purification, and its efficiency is directly tied to the selection of an appropriate solvent.[1][3] A thorough understanding of the solubility of 2,6-DMN in different organic solvents is therefore not merely academic; it is a fundamental prerequisite for designing efficient, scalable, and economical purification processes. This guide synthesizes available data to aid researchers in solvent selection, process optimization, and theoretical modeling.

Theoretical Framework for Solubility

The dissolution of a solid solute, such as 2,6-DMN, into a liquid solvent is a thermodynamic process governed by the free energy of mixing. The solubility limit represents the point of solid-liquid equilibrium (SLE).

Ideal Solubility

The starting point for understanding solubility is the concept of an ideal solution. The ideal solubility of a solid (solute 2) in a solvent (solute 1), expressed as the mole fraction of the solute (x2), depends only on the thermophysical properties of the solute itself: its melting point (Tfus) and its enthalpy of fusion (ΔHfus). The relationship is described by the van 't Hoff equation:

ln(x₂) = (ΔHfus/R) * (1/Tfus - 1/T)

where:

-

R is the ideal gas constant.

-

T is the absolute temperature of the system.

This equation assumes that the enthalpy of fusion is constant with temperature and that the activity coefficient of the solute in the solution is unity (i.e., ideal solution behavior). For 2,6-DMN, the normal melting point (Tfus) is approximately 112 °C (385.15 K) and the boiling point is 262 °C.[4][5]

Real Solutions and Solute-Solvent Interactions

In practice, few solutions behave ideally. Deviations from ideality are accounted for by the activity coefficient (γ₂). The equation for real solutions becomes:

ln(γ₂x₂) = (ΔHfus/R) * (1/Tfus - 1/T)

The activity coefficient is a measure of the non-ideal interactions between the solute and solvent molecules.

-

γ₂ > 1: Positive deviation from ideality. Solute-solvent interactions are weaker than solute-solute and solvent-solvent interactions. The experimental solubility will be lower than the ideal solubility.

-

γ₂ < 1: Negative deviation from ideality. Solute-solvent interactions are stronger, leading to higher solubility than predicted by the ideal model.

For a nonpolar molecule like 2,6-DMN, the primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces). The principle of "like dissolves like" is a useful heuristic. Nonpolar solvents, which also interact via dispersion forces, are generally better solvents for 2,6-DMN than highly polar or hydrogen-bonding solvents.

Experimental Determination of Solubility

Accurate solubility data is obtained through precise experimental measurement. The most common and reliable approach is the isothermal equilibrium method , also referred to as the static analytical method.[2] This method involves saturating a solvent with the solute at a constant temperature, allowing the system to reach equilibrium, and then analyzing the concentration of the solute in the liquid phase.

Workflow for Isothermal Equilibrium Method

The following diagram illustrates the key steps in the experimental determination of 2,6-DMN solubility.

Sources

A Comprehensive Spectroscopic Guide to 2,6-Dimethylnaphthalene: Elucidating Molecular Structure and Properties

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-Dimethylnaphthalene (2,6-DMN), a key intermediate in the synthesis of high-performance polymers such as polyethylene naphthalate (PEN).[1] For researchers, quality control analysts, and professionals in materials science and drug development, precise characterization of such molecules is paramount. This document consolidates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering both reference values and the scientific rationale behind the spectral features. We will explore the direct relationship between the molecular structure of 2,6-DMN and its unique spectral fingerprint, providing detailed experimental protocols and data-driven insights to ensure accurate and reproducible analysis.

Introduction: The Significance of this compound

This compound (CAS No: 581-42-0, Molecular Formula: C₁₂H₁₂) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core substituted with two methyl groups.[2][3] Its molecular weight is 156.22 g/mol .[1][4] The specific positioning of the methyl groups at the 2 and 6 positions imparts a high degree of symmetry to the molecule, which is a critical factor in its physical properties and its utility as a monomer precursor.[1] The primary application of 2,6-DMN is its oxidation to 2,6-naphthalenedicarboxylic acid, the monomer used to produce PEN, a polyester with superior thermal and barrier properties compared to polyethylene terephthalate (PET).[1]

Given its industrial importance, unambiguous identification and purity assessment are crucial. Spectroscopic techniques provide the necessary tools for this characterization, each offering a unique window into the molecule's structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups and vibrational modes, and UV-Vis spectroscopy reveals the nature of its conjugated electronic system. This guide will serve as a definitive resource for interpreting these spectral data.

Molecular Structure and Symmetry Analysis

The structure of 2,6-DMN is characterized by its C₂h symmetry. This symmetry means that many of the atoms are chemically equivalent, which significantly simplifies the resulting NMR spectra. For instance, the two methyl groups are identical, as are the protons and carbons at the 1, 4, 5, and 8 positions. A clear understanding of these equivalences is fundamental to accurate spectral assignment.

Caption: Integrated workflow for the spectroscopic characterization of 2,6-DMN.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of how molecular structure dictates spectral output. The molecule's high symmetry simplifies its NMR spectra to just three proton and six carbon signals, providing a rapid and definitive confirmation of its isomeric identity. IR spectroscopy validates the presence of both aromatic and aliphatic C-H bonds, while UV-Vis spectroscopy confirms the integrity of the naphthalene π-electron system. By employing these techniques in concert, as outlined in the integrated workflow, researchers and industry professionals can ensure the identity, purity, and quality of 2,6-DMN with a high degree of confidence, underpinning its successful application in materials science and beyond.

References

- National Institute of Standards and Technology. (n.d.). Naphthalene, 2,6-dimethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 2,6-Dimethyl-naphthalene. John Wiley & Sons, Inc.

- SpectraBase. (n.d.). This compound [13C NMR]. John Wiley & Sons, Inc.

- Wikipedia. (n.d.). This compound.

- SpectraBase. (n.d.). This compound [FTIR]. John Wiley & Sons, Inc.

Sources

The Strategic Intermediate: A Technical Guide to the Discovery and Enduring Importance of 2,6-Dimethylnaphthalene

For decades, 2,6-Dimethylnaphthalene (2,6-DMN) has remained a pivotal, albeit often behind-the-scenes, molecule in the world of high-performance materials. Its significance lies not in its direct application, but as the indispensable precursor to Polyethylene Naphthalate (PEN), a polyester with superior thermal, mechanical, and barrier properties compared to its ubiquitous cousin, Polyethylene Terephthalate (PET). This guide offers a comprehensive exploration of 2,6-DMN, from its historical roots to the sophisticated industrial processes that define its modern production, tailored for researchers, scientists, and professionals in chemical and materials science.

A Historical Perspective: From Obscurity to Industrial Cornerstone

While this compound is a cornerstone of modern polymer chemistry, pinpointing its initial synthesis is challenging within the vast annals of 19th-century organic chemistry. However, a critical milestone in its history is the first preparation of its derivative, 2,6-naphthalenedicarboxylic acid, by Robert Evert and Victor Merz in 1876.[1] This early work, achieved through the hydrolysis of 2,6-dicyanonaphthalene, signifies that the foundational 2,6-disubstituted naphthalene structure was being explored, likely through classical synthesis methods of the era.

For many years, 2,6-DMN remained a laboratory curiosity, often found in low concentrations within the complex isomeric mixtures of dimethylnaphthalenes present in crude oil and coal tar.[2] The true challenge, which persisted for decades, was not its existence, but the ability to isolate or synthesize the 2,6-isomer with the high purity and economic feasibility required for polymerization.

The impetus for developing scalable 2,6-DMN production arose in the mid-20th century with the burgeoning field of polymer science. Researchers recognized the potential of a naphthalene-based polyester, leading to a focused effort on securing a reliable source of the 2,6-naphthalenedicarboxylic acid monomer. This, in turn, ignited the industrial pursuit of high-purity 2,6-DMN, transforming it from a minor component of fossil fuels into a strategic chemical intermediate. The development of the PEN polymer, with its remarkable properties, began in earnest in the 1950s, driving the innovation in 2,6-DMN synthesis that continues to this day.[3][4][5]

Caption: Key milestones in the history of this compound and its derivatives.

The Synthetic Challenge: Pathways to High-Purity 2,6-DMN

The production of 2,6-DMN is a significant challenge due to the existence of ten possible dimethylnaphthalene isomers, many of which possess very similar physical properties, making separation by conventional methods like distillation exceedingly difficult.[3][6] The goal of any commercially viable synthesis is to achieve high selectivity for the 2,6-isomer, minimizing the formation of other isomers and the need for complex purification steps.

Over the years, numerous synthetic routes have been developed, broadly categorized into two main approaches: separation from isomeric mixtures and selective synthesis.

Separation and Isomerization

Early efforts focused on isolating 2,6-DMN from the dimethylnaphthalene fractions of coal tar or refinery streams. However, the low concentration of the desired isomer makes this approach economically challenging.[2][7] More advanced strategies combine separation techniques with isomerization. In these processes, a mixed feed of DMN isomers is subjected to a catalyst that promotes the conversion of other isomers into the thermodynamically favored 2,6-DMN.

The key to this approach is the concept of DMN "triads," which group isomers based on the migration chemistry of their methyl groups. The 2,6-triad consists of 1,5-DMN, 1,6-DMN, and 2,6-DMN.[6] Isomers within this triad can be efficiently converted to 2,6-DMN over an acid catalyst.[6]

Selective Synthesis Routes

To overcome the limitations of separation, several selective synthesis routes have been developed, with the multi-step process developed by companies like BP Amoco being a landmark in the industrial production of 2,6-DMN.[4][8]

The Alkenylation/Cyclization Process (Amoco Process): This established industrial method is a multi-step synthesis that begins with relatively inexpensive feedstocks:

-

Alkenylation: o-xylene is reacted with butadiene in the presence of an alkali metal catalyst to form 5-(o-tolyl)pent-2-ene.[2][8]

-

Cyclization: The resulting 5-(o-tolyl)pent-2-ene is then cyclized to produce 1,5-dimethyltetralin.[2]

-

Dehydrogenation: The 1,5-dimethyltetralin is dehydrogenated to yield 1,5-dimethylnaphthalene (1,5-DMN).

-

Isomerization: Finally, the 1,5-DMN is isomerized over a suitable catalyst to the desired this compound.[2]

This process, while effective, is complex and involves several stages, each requiring specific catalysts and reaction conditions.

Caption: Simplified workflow of the multi-step Amoco process for 2,6-DMN synthesis.

Alkylation of Naphthalene and Methylnaphthalene: A more direct and potentially more economical approach is the shape-selective alkylation of naphthalene or 2-methylnaphthalene with methanol over zeolite catalysts.[7] The success of this method hinges on the pore structure of the zeolite, which ideally allows the reactants to enter and the linear 2,6-DMN product to exit, while sterically hindering the formation of bulkier isomers. This remains an active area of research, with efforts focused on developing more selective and robust catalysts.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,6-DMN is essential for its handling, purification, and subsequent conversion.

| Property | Value |

| Chemical Formula | C₁₂H₁₂ |

| Molar Mass | 156.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 109-111 °C |

| Boiling Point | 262 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Data sourced from various chemical databases.

The Primary Application: Gateway to High-Performance Polymers

The overwhelming industrial application of 2,6-DMN is as the starting material for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDCA) or its dimethyl ester, which are the monomers for producing Polyethylene Naphthalate (PEN).[2][8]

Oxidation to 2,6-Naphthalenedicarboxylic Acid

The conversion of 2,6-DMN to 2,6-NDCA is typically achieved through liquid-phase catalytic oxidation. This process involves reacting 2,6-DMN with a source of molecular oxygen, usually air, in an acetic acid solvent at elevated temperatures and pressures. A mixed-metal catalyst system, commonly containing cobalt and manganese with a bromine promoter, is employed to facilitate the oxidation of the two methyl groups to carboxylic acid groups.[9]

Caption: The synthetic pathway from 2,6-DMN to the high-performance polymer PEN.

Polyethylene Naphthalate (PEN): The End Product

The resulting 2,6-NDCA is then polymerized with ethylene glycol to produce PEN. The rigid naphthalene dicarboxylate unit in the polymer backbone imparts significantly enhanced properties compared to PET, including:

-

Higher Thermal Stability: PEN has a higher glass transition temperature and melting point.

-

Improved Mechanical Strength: It exhibits greater tensile strength and stiffness.

-

Superior Gas Barrier Properties: PEN is less permeable to gases like oxygen and carbon dioxide.

-

Excellent UV Resistance.

These properties make PEN a valuable material for demanding applications such as high-performance films, fibers, and advanced packaging.[6]

Future Perspectives

The future of this compound is intrinsically linked to the market for high-performance polymers. While PEN offers superior properties, its higher production cost, largely influenced by the complex synthesis of 2,6-DMN, has limited its widespread adoption over PET.[3] Therefore, a primary focus of ongoing research is the development of more efficient and cost-effective synthesis routes for 2,6-DMN. Advances in catalysis, particularly in shape-selective zeolites for the direct alkylation of naphthalene or methylnaphthalene, hold the promise of simplifying the production process and reducing costs.[7]

Furthermore, as the demand for sustainable and high-performance materials grows in sectors like flexible electronics, advanced packaging, and automotive components, the strategic importance of 2,6-DMN as a key building block is set to endure and likely expand.

References

- Evert, R., & Merz, V. (1876). Ueber zwei Disulfosäuren des Naphtalins und einige ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 9(1), 582-590. [Link]

- Kim, Y. G., et al. (2005). Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to this compound. Organic Process Research & Development, 9(4), 430-433. [Link]

- Chen, C. Y., et al. (2002). Synthesis of this compound from Pentenes and Toluene. Preprints of Symposia-American Chemical Society, Division of Fuel Chemistry, 47(1), 221-222. [Link]

- Wikipedia. (n.d.). This compound.

- Lillwitz, L. D. (2001). Production of dimethyl-2,6-naphthalenedicarboxylate: Precursor to polyethylene naphthalate. Applied Catalysis A: General, 221(1-2), 337-358. [Link]

- Li, Y., et al. (2012). Preparation methods of 2,6-dimethyl naphthalene. CIESC Journal, 63(1), 1-10. [Link]

- Sikkenga, D. L., et al. (1990). Process for preparing 2,6-naphthalenedicarboxylic acid. U.S.

- Raecke, B., & Schirp, H. (1968). 2,6-NAPHTHALENEDICARBOXYLIC ACID. Organic Syntheses, 40, 71. [Link]

- Takafumi, A., et al. (1990). Process for the production of this compound.

- Harper, J. J., et al. (1993). Process for preparing 2,6-naphthalenedicarboxylic acid. U.S.

- Lee, K. Y., et al. (2014). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. International Journal of Chemical Engineering, 2014, 1-13. [Link]

Sources

- 1. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nacatsoc.org [nacatsoc.org]

- 7. researchgate.net [researchgate.net]

- 8. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 9. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

The Natural Occurrence of 2,6-Dimethylnaphthalene: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond Synthesis - Uncovering the Natural Origins of a High-Value Platform Chemical

2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon that has garnered significant industrial interest as a key precursor for the synthesis of high-performance polyethylene naphthalate (PEN) polymers.[1] While the chemical synthesis of 2,6-DMN is well-established, its natural occurrence, though less pronounced, presents a compelling area of study for researchers in phytochemistry, natural product chemistry, and drug discovery. Understanding the natural sources, biosynthetic pathways, and biological activities of 2,6-DMN can unlock new avenues for its sustainable production and unveil novel therapeutic applications. This technical guide provides an in-depth exploration of the natural occurrence of 2,6-DMN, offering a valuable resource for scientists and professionals in related fields.

Natural Sources of this compound: A Survey of Flora and Fossil Matter

Contrary to some database entries that label it as a synthetic compound not found in nature, evidence confirms the presence of this compound in various natural matrices.[2] This discrepancy likely arises from its prominent role as a commercially synthesized chemical. The known natural reservoirs of 2,6-DMN are primarily fossil fuels and select plant species.

Fossil Fuels: A Reservoir of Aromatic Hydrocarbons

This compound is a constituent of crude oil and coal tar, where it exists in low concentrations alongside other methylated naphthalenes.[3][4] Its presence in these fossilized organic materials is a result of the geological transformation of biomass over millions of years. The separation of 2,6-DMN from these complex hydrocarbon mixtures is a challenging and expensive process, which has driven the development of various synthetic routes.[3][5]

The Plant Kingdom: A Botanical Source

The most definitive evidence for the natural occurrence of 2,6-DMN in the plant kingdom comes from studies on Magnolia liliiflora . This ornamental plant has been reported to contain this compound.[6] While the concentration of 2,6-DMN in Magnolia liliiflora is not extensively documented in publicly available literature, its identification in this species points to the existence of biosynthetic pathways for this compound in plants.

There have also been investigations into the presence of dimethylnaphthalenes in potatoes (Solanum tuberosum) as natural sprout inhibitors.[7][8] However, these studies have predominantly identified other isomers, such as 1,4-dimethylnaphthalene and 1,6-dimethylnaphthalene, as the primary active compounds.[7][8] While the broader class of dimethylnaphthalenes is naturally present in potatoes, the specific natural occurrence of the 2,6-isomer in this plant requires more conclusive evidence.

Analytical Methodologies for the Identification and Quantification of this compound in Natural Matrices

The detection and quantification of 2,6-DMN from complex natural sources necessitate robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed method due to its high sensitivity and specificity in separating and identifying volatile and semi-volatile organic compounds.

Experimental Protocol: A Representative GC-MS Workflow for the Analysis of 2,6-DMN in Plant Material

The following protocol outlines a general procedure for the extraction and analysis of 2,6-DMN from a plant matrix, such as the flowers of Magnolia liliiflora.

1. Sample Preparation and Extraction:

-

Objective: To isolate 2,6-DMN from the plant tissue.

-

Procedure:

-

Obtain fresh or freeze-dried plant material (e.g., 10 g of Magnolia liliiflora flowers).

-

Grind the material into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

-

Transfer the powdered sample to a Soxhlet extraction apparatus.

-

Extract the sample with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane (1:1 v/v) for 6-8 hours. The choice of solvent is critical to efficiently extract the non-polar 2,6-DMN.

-

Concentrate the resulting extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator under reduced pressure and at a low temperature to prevent the loss of the volatile analyte.

-

2. Clean-up and Fractionation:

-

Objective: To remove interfering compounds from the crude extract.

-

Procedure:

-

Prepare a silica gel column for chromatography.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fraction containing 2,6-DMN. A standard of 2,6-DMN should be used for comparison.

-

3. GC-MS Analysis:

-

Objective: To separate, identify, and quantify 2,6-DMN.

-

Procedure:

-

Inject an aliquot (e.g., 1 µL) of the purified fraction into a GC-MS system.

-

Gas Chromatography Conditions (Representative):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Identification: The identification of 2,6-DMN is achieved by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard. The characteristic mass fragments of 2,6-DMN should be present.

-